Deferasirox-d8
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Overview
Description
Deferasirox-d8 is a deuterated form of deferasirox, an iron chelator used to treat chronic iron overload caused by blood transfusions. This compound is chemically similar to deferasirox but contains deuterium atoms, which can be used in pharmacokinetic studies to trace the compound’s metabolism and distribution in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deferasirox-d8 involves the incorporation of deuterium atoms into the deferasirox molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the integrity of the deuterium atoms in the compound.
Chemical Reactions Analysis
Types of Reactions
Deferasirox-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Deferasirox-d8 has several scientific research applications, including:
Chemistry: Used as a tracer in studies of iron chelation and metabolism.
Biology: Employed in research on iron homeostasis and its role in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to iron overload, such as thalassemia and hemochromatosis.
Industry: Utilized in the development of new iron chelators and related compounds.
Mechanism of Action
Deferasirox-d8 exerts its effects by binding to trivalent (ferric) iron with high affinity, forming a stable complex that is eliminated via the kidneys . The compound acts as a tridentate ligand, meaning it binds to iron at three coordination sites. This binding prevents iron from participating in harmful redox reactions and facilitates its excretion from the body. The molecular targets and pathways involved include the iron transport and storage proteins, such as transferrin and ferritin.
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: Another iron chelator used to treat iron overload. Unlike deferasirox-d8, deferoxamine is administered via injection.
Deferiprone: An oral iron chelator with a different chemical structure but similar therapeutic use.
Uniqueness of this compound
This compound is unique due to its deuterium content, which allows for detailed pharmacokinetic studies. The deuterium atoms provide a distinct mass signature, enabling researchers to trace the compound’s distribution and metabolism more accurately compared to non-deuterated deferasirox.
Properties
Molecular Formula |
C21H15N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[3,5-bis(2,3,4,5-tetradeuterio-6-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
BOFQWVMAQOTZIW-PGRXLJNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NN(C(=N2)C3=C(C(=C(C(=C3O)[2H])[2H])[2H])[2H])C4=CC=C(C=C4)C(=O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O |
Origin of Product |
United States |
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